1-Chloro-4-(cyclopropylmethoxy)benzene

Description

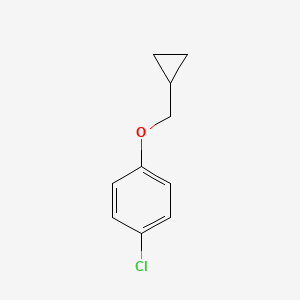

1-Chloro-4-(cyclopropylmethoxy)benzene is a substituted benzene derivative characterized by a chlorine atom at the para position and a cyclopropylmethoxy group (–O–CH₂–cyclopropyl) at the adjacent position.

Properties

IUPAC Name |

1-chloro-4-(cyclopropylmethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHSBEOTUHJXLGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(cyclopropylmethoxy)benzene can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of 1-chloro-4-nitrobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as chlorination of benzene derivatives followed by etherification with cyclopropylmethanol under controlled conditions to ensure high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(cyclopropylmethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or alkoxides.

Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation.

Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form cyclopropylmethoxybenzene.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like DMF or DMSO.

Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Electrophilic Aromatic Substitution: Formation of nitro, sulfonyl, or halogenated benzene derivatives.

Oxidation: Formation of quinones.

Reduction: Formation of cyclopropylmethoxybenzene.

Scientific Research Applications

Chemical Synthesis Applications

1-Chloro-4-(cyclopropylmethoxy)benzene serves primarily as an intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

- Electrophilic Aromatic Substitution : The chloro group can be replaced by other nucleophiles, allowing for the introduction of diverse functional groups.

- Nucleophilic Substitution Reactions : The cyclopropylmethoxy group can be modified to yield derivatives useful in pharmaceutical applications.

Key Reactions Involving this compound

| Reaction Type | Products Formed |

|---|---|

| Electrophilic Aromatic Substitution | 2-(cyclopropylmethoxy)phenol or 2-(cyclopropylmethoxy)aniline |

| Oxidation | Cyclopropylmethoxybenzoquinone |

These reactions highlight the compound's versatility in generating new chemical entities with potential applications in drug discovery and materials science.

Biological Applications

Research into the biological activities of this compound has revealed several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Drug Development : Its structure allows for modifications that could lead to novel drugs targeting specific biological pathways. The compound's ability to interact with biomolecules through electrophilic substitutions may facilitate the design of targeted therapies.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals. Its applications include:

- Manufacturing Specialty Chemicals : As an intermediate, it plays a crucial role in synthesizing various specialty chemicals used in coatings, adhesives, and sealants.

- Material Science : The compound's unique properties make it suitable for developing advanced materials with specific functional characteristics.

Case Study 1: Synthesis of Antimicrobial Agents

A study explored the synthesis of novel antimicrobial agents using this compound as a precursor. The research focused on modifying the cyclopropyl group to enhance biological activity. Results indicated promising antimicrobial effects against several bacterial strains, warranting further investigation into structure-activity relationships.

Case Study 2: Drug Development Pathways

Another research effort investigated the potential of this compound derivatives in drug development. By altering functional groups on the benzene ring, researchers identified compounds with improved efficacy against specific cancer cell lines. This study underscores the importance of this compound as a lead structure for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(cyclopropylmethoxy)benzene involves its interaction with molecular targets through various pathways:

Nucleophilic Substitution: The chlorine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds.

Electrophilic Aromatic Substitution: The benzene ring can undergo substitution reactions with electrophiles, altering its chemical structure and properties.

Oxidation and Reduction: The compound can be oxidized or reduced, affecting its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Key Observations :

Target Compound and Analogs

- This compound: Likely synthesized via nucleophilic aromatic substitution, where a cyclopropylmethoxide ion displaces a leaving group (e.g., –NO₂ or –Cl) on 1-chloro-4-substituted benzene. However, evidence for analogous compounds highlights challenges in optimizing reaction conditions, such as solvent/base selection (e.g., K₂CO₃ vs. NaH) and temperature control .

- 1-Chloro-4-(2,2-dichloro-cyclopropylmethoxy)-benzene : Synthesized via multi-step routes involving cyclopropane ring formation, with yields influenced by catalyst choice (e.g., B(C₆F₅)₃ in hydrohalogenation reactions) .

Challenges in Reduction and Functionalization

- Reduction of nitro or halogenated intermediates (e.g., converting nitro groups to amines) often requires specific catalysts (e.g., Raney Ni) for optimal yields. Fe/HCl or SnCl₂ systems may result in lower purity .

Biological Activity

1-Chloro-4-(cyclopropylmethoxy)benzene is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article delves into its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H11ClO

- CAS Number : this compound

- Structure : The compound features a chlorobenzene ring substituted with a cyclopropylmethoxy group, which influences its reactivity and biological interactions.

This compound exhibits biological activity through several mechanisms:

- Enzyme Modulation : The compound can interact with various enzymes, potentially acting as an inhibitor or activator depending on the target. This modulation can influence metabolic pathways and cellular responses.

- Receptor Binding : It has been shown to bind to specific receptors, which may alter signaling pathways within cells. This binding can lead to changes in cellular behavior, including proliferation and apoptosis .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents .

Cytotoxic Effects

In studies involving cancer cell lines, the compound has shown cytotoxic effects. The mechanism appears to involve the induction of apoptosis in malignant cells, likely through the activation of stress response pathways .

Case Studies

- Antimicrobial Efficacy :

- Cytotoxicity in Cancer Cells :

Toxicological Profile

The toxicological effects of this compound have been evaluated in various studies:

- Acute Toxicity : Animal studies suggest that high doses can lead to liver and kidney damage, although no serious systemic health effects were noted at lower doses. The NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg body weight for repeated oral exposure .

- Sensitization Potential : The compound exhibited weak sensitization potential in skin sensitization tests, with stimulation indices indicating minimal risk at typical exposure levels .

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.